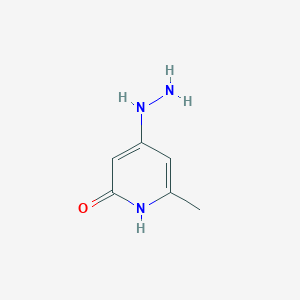![molecular formula C12H14N2 B3354807 3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole CAS No. 61191-10-4](/img/structure/B3354807.png)
3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole
Übersicht
Beschreibung
3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole, also known as norharmane, is a naturally occurring alkaloid found in various plants and animal tissues. It has been extensively studied for its pharmacological properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole is not fully understood, but it is believed to act on various receptors and enzymes in the body. It has been shown to bind to serotonin and dopamine receptors, as well as to inhibit monoamine oxidase (MAO) activity. It may also have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
Norharmane has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its psychoactive properties. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Norharmane has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, it also has several limitations, including its instability and low solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole. One area of research is to further investigate its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases. Another area of research is to investigate its anti-cancer properties and potential as a chemotherapeutic agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
Norharmane has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and psychiatry. In neurology, 3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole has been shown to have anti-cancer properties and may have potential as a chemotherapeutic agent. In psychiatry, 3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole has been shown to have psychoactive properties and may have potential in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-6-12-10(7-13-8)9-4-2-3-5-11(9)14-12/h6-7,14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKBNVFQXSAXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C3=C(N2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484670 | |
| Record name | 5H-Pyrido[4,3-b]indole, 6,7,8,9-tetrahydro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole | |
CAS RN |
61191-10-4 | |
| Record name | 5H-Pyrido[4,3-b]indole, 6,7,8,9-tetrahydro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol](/img/structure/B3354736.png)
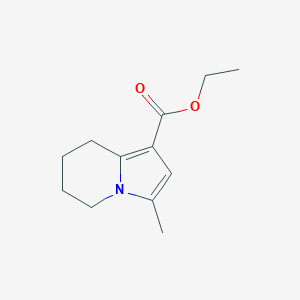
![[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B3354739.png)
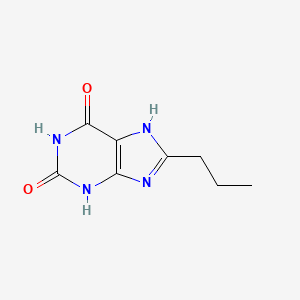
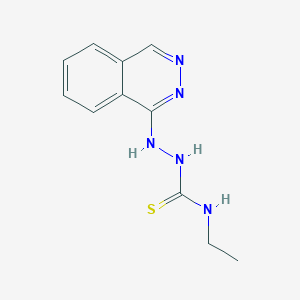
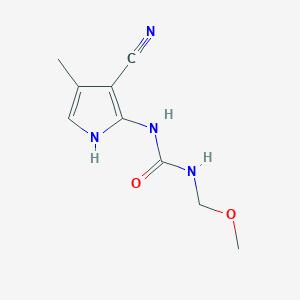

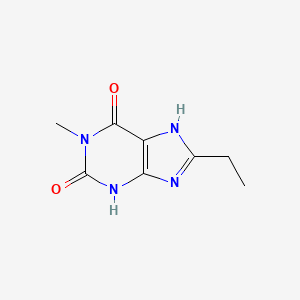
![6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3354788.png)
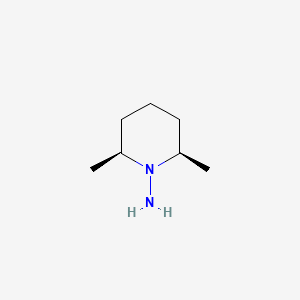
![Thiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B3354800.png)
![2(1H)-Pyridinone, 4-[(2-hydroxyethyl)amino]-6-methyl-](/img/structure/B3354802.png)
![3-Methyl-2,5,6,7,8,9-hexahydro-pyrido[4,3-b]indol-1-one](/img/structure/B3354811.png)
